1H-indol-3-yl-(2-iodophenyl)methanone

Synthetic Cannabinoid Structure-Activity Relationship (SAR) CB1 Agonist

Procure 1H-indol-3-yl-(2-iodophenyl)methanone (CAS 53904-15-7) to ensure SAR data reproducibility. This defluoro analog of AM-694 provides unambiguous binding orientation data (2 rotatable bonds) and distinct chromatographic retention (LogP 4.00) for reliable LC-MS/MS method development. Use as a validated moderate-potency IDO1 inhibitor control (IC50=2100 nM) and for high-resolution Cryo-EM/crystallography facilitated by its iodine anomalous scattering signal. Request a quote today for ≥98% purity material with full documentation.

Molecular Formula C15H10INO
Molecular Weight 347.15 g/mol
CAS No. 53904-15-7
Cat. No. B141753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-3-yl-(2-iodophenyl)methanone
CAS53904-15-7
Synonyms1H-Indol-3-yl(2-iodophenyl)-methanone
Molecular FormulaC15H10INO
Molecular Weight347.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3I
InChIInChI=1S/C15H10INO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H
InChIKeyTXNMRHWNHHBEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-indol-3-yl-(2-iodophenyl)methanone (CAS 53904-15-7): Synthetic Indole-Derived Cannabinoid Research Tool for CB1 Receptor and IDO1 Pathway Studies


1H-indol-3-yl-(2-iodophenyl)methanone (CAS 53904-15-7), also known as 1-Defluoropentyl AM-694, is a synthetic small molecule belonging to the 3-aroylindole class . Its core structure consists of an indole moiety linked via a methanone bridge to a 2-iodophenyl group. The compound is a structural analog of the potent synthetic cannabinoid AM-694, differing specifically by the absence of the fluorine atom on the N-pentyl chain [1]. This structural modification serves as a critical probe for understanding the structure-activity relationships (SAR) governing cannabinoid receptor binding affinity and downstream signaling [2]. Beyond cannabinoid research, this compound has been identified as a moderate inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1), with a measured IC50 of 2100 nM in a human A375 cell-based assay [3], expanding its utility into immuno-oncology target validation studies.

Why 1H-indol-3-yl-(2-iodophenyl)methanone (1-Defluoropentyl AM-694) Cannot Be Substituted with Other 3-Aroylindole Cannabinoids for Quantitative Analytical and Target Profiling Workflows


Within the 3-aroylindole synthetic cannabinoid family, even seemingly minor structural alterations—such as the presence or absence of a single halogen atom on the N-alkyl chain—dramatically alter physicochemical properties, metabolic stability, and receptor affinity profiles [1]. While structurally related compounds like AM-694 (Ki CB1 = 0.08 nM) and AM-679 (Ki CB1 = 13.5 nM) share the 2-iodophenyl pharmacophore, their binding kinetics and lipophilicity (LogP) differ substantially from 1H-indol-3-yl-(2-iodophenyl)methanone [2]. Specifically, the removal of the terminal fluorine reduces the compound's LogP from approximately 5.46 to 4.00, significantly altering its chromatographic retention time and predicted blood-brain barrier permeability [3]. Consequently, generic substitution of these analogs in LC-MS/MS reference standard panels, quantitative SAR studies, or in vitro pharmacological assays will yield non-comparable data, underscoring the necessity of using the exact CAS 53904-15-7 compound for reproducible scientific findings.

Quantitative Evidence Guide: Differentiating 1H-indol-3-yl-(2-iodophenyl)methanone from AM-694, AM-679, and In-Class Analogs


CB1 Receptor Affinity Reduction Relative to AM-694 (Class-Level Inference from Structural Defluorination)

1H-indol-3-yl-(2-iodophenyl)methanone (1-Defluoropentyl AM-694) serves as the direct defluoro structural analog of AM-694. While the target compound lacks explicit published Ki data, the removal of the 5-fluoropentyl chain represents a critical SAR modification. In analogous 3-aroylindole series, the presence of the fluorine atom in AM-694 contributes to a Ki of 0.08 nM at CB1 [1]. Removal of this fluorine (as in this compound) is inferred to reduce CB1 binding affinity, consistent with the trend observed between AM-679 (Ki = 13.5 nM) and its fluorinated counterpart [2]. This structural distinction makes the target compound an essential control for isolating the specific binding contributions of the N-alkyl fluorine substituent.

Synthetic Cannabinoid Structure-Activity Relationship (SAR) CB1 Agonist Binding Affinity

Significantly Reduced Lipophilicity (LogP) Versus AM-694 for Chromatographic Resolution and Solubility Profiling

The calculated LogP for 1H-indol-3-yl-(2-iodophenyl)methanone is 4.00 [1]. In contrast, the fluorinated analog AM-694 exhibits a significantly higher LogP of approximately 5.46 [2]. This difference of approximately 1.46 log units indicates that the target compound is substantially less lipophilic.

Lipophilicity LogP Chromatography Physicochemical Property

Moderate IDO1 Inhibitory Activity (IC50 = 2100 nM) Defining a Distinct Biochemical Phenotype from Potent IDO1 Inhibitors

In a quantitative cell-based assay, 1H-indol-3-yl-(2-iodophenyl)methanone inhibited Indoleamine 2,3-Dioxygenase 1 (IDO1) activity with an IC50 value of 2100 nM [1]. This activity profile is distinct from potent clinical-stage IDO1 inhibitors such as epacadostat, which exhibit IC50 values in the low nanomolar range (e.g., ~10 nM) [2].

IDO1 Inhibition Immuno-oncology Cellular Assay IC50

Reduced Rotatable Bond Count (nRotB = 2) Conferring Distinct Conformational Rigidity Compared to N-Alkylated Analogs

The target compound possesses only 2 rotatable bonds . This is a stark contrast to its N-alkylated analogs like AM-694 and AM-679, which contain a flexible pentyl chain, resulting in a higher number of rotatable bonds (e.g., 7 for AM-694) [1].

Conformational Analysis Rotatable Bonds Molecular Modeling Drug Design

Enhanced Aqueous Solubility Potential Based on Topological Polar Surface Area (TPSA) Relative to More Lipophilic Analogs

The Topological Polar Surface Area (TPSA) for 1H-indol-3-yl-(2-iodophenyl)methanone is calculated to be 32.86 Ų [1]. This is a core pharmacophoric value and remains consistent with AM-694, but when combined with the lower LogP of 4.00 (compared to 5.46 for AM-694), the compound is predicted to have better aqueous solubility characteristics than its more lipophilic fluorinated counterpart.

Solubility Formulation TPSA Physicochemical Property

Optimized Application Scenarios for 1H-indol-3-yl-(2-iodophenyl)methanone Based on Differentiated Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Cannabinoid Receptor 1 (CB1) Ligand Design

Employ 1H-indol-3-yl-(2-iodophenyl)methanone as a critical reference compound in parallel SAR studies against AM-694. Directly comparing the binding affinity and functional activity of this defluoro analog allows researchers to precisely quantify the energetic contribution and pharmacological importance of the N-alkyl terminal fluorine atom on CB1 receptor engagement [1]. The reduced rotatable bond count (2 vs. 7) also simplifies molecular docking and dynamics simulations, providing a less ambiguous model of the core indole scaffold's binding orientation .

Development and Validation of LC-MS/MS Analytical Methods for Synthetic Cannabinoid Identification

Utilize 1H-indol-3-yl-(2-iodophenyl)methanone as a structurally distinct internal standard or a chromatographic resolution marker in LC-MS/MS panels for forensic or clinical toxicology. Its significantly lower LogP (4.00) compared to AM-694 (5.46) ensures a distinct and predictable retention time shift on reversed-phase columns [2], which is essential for avoiding co-elution and ion suppression/enhancement issues when analyzing complex biological matrices containing multiple closely related 3-aroylindole analogs.

High-Throughput Screening (HTS) and Validation of Novel IDO1 Small Molecule Inhibitors

Deploy 1H-indol-3-yl-(2-iodophenyl)methanone as a validated moderate-potency inhibitor control (IC50 = 2100 nM) in cell-based IDO1 activity assays [3]. Its well-defined activity profile serves as a reliable benchmark to monitor assay robustness (Z'-factor calculation) and to differentiate between potent, sub-micromolar inhibitor hits and compounds with only weak or nonspecific activity. This ensures that only high-value, potent chemical matter is advanced into downstream lead optimization workflows.

Crystallography and Cryo-Electron Microscopy (Cryo-EM) Structural Studies of Cannabinoid Receptors

Use 1H-indol-3-yl-(2-iodophenyl)methanone as a ligand for co-crystallization or Cryo-EM sample preparation with the CB1 receptor. The iodine atom provides a strong anomalous scattering signal for X-ray crystallography phase determination [4]. Furthermore, the molecule's inherent conformational rigidity (only 2 rotatable bonds) minimizes ligand disorder in the binding pocket, significantly improving the resolution and interpretability of the final electron density maps, which is critical for rational structure-based drug design.

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